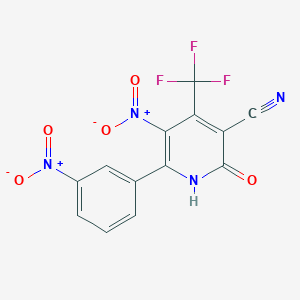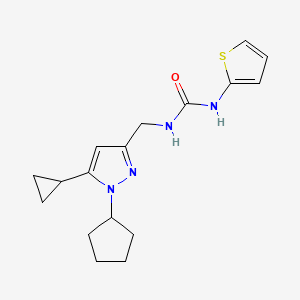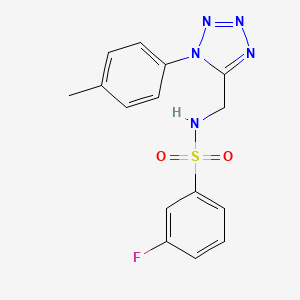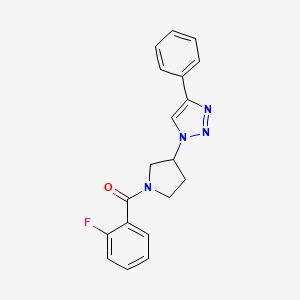![molecular formula C13H21NO4 B2773779 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid CAS No. 1989659-47-3](/img/structure/B2773779.png)
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid” is a chemical compound with a molecular weight of 492.57 . It is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The IUPAC name of the compound is "(1s,3s)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)(1-(tert-butoxycarbonyl)azetidin-3-yl)amino)cyclobutane-1-carboxylic acid" . The InChI code is "1S/C28H32N2O6/c1-28(2,3)36-26(33)29-14-19(15-29)30(18-12-17(13-18)25(31)32)27(34)35-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,17-19,24H,12-16H2,1-3H3,(H,31,32)/t17-,18+" .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 492.57 .Aplicaciones Científicas De Investigación
Continuous Photo Flow Synthesis for Deuterium-Labeled Compounds
Yamashita et al. (2019) described the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivatives using continuous photo flow chemistry. This process is critical for preparing various compounds containing cyclobutane rings labeled with deuterium atoms, which are valuable in the synthesis of biologically active compounds and for material sciences. The optimized reaction conditions facilitated the production of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid with high deuterium content, demonstrating its application in the synthesis of internal standards for drug candidate compounds in pharmacokinetic studies T. Yamashita, H. Nishikawa, T. Kawamoto, 2019.
Heterocyclic Amino Acid Synthesis
Dzedulionytė et al. (2021) reported the synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate via [3+2] cycloaddition. This novel heterocyclic amino acid adds to the toolbox of compounds available for drug discovery and development, highlighting the versatility of incorporating the tert-butoxycarbonyl azetidin-3-yl moiety into complex molecules Karolina Dzedulionytė, Paulina Voznikaitė, Aurimas Bieliauskas, Vida Malinauskienė, F. Sløk, A. Šačkus, 2021.
Innovative Scaffolds for Drug Discovery
Chalyk et al. (2017) synthesized new scaffolds for drug discovery, specifically 6-azaspiro[4.3]alkanes, from four-membered-ring ketones like cyclobutanone. This study underscores the importance of cyclobutane derivatives and azetidine-containing compounds in creating innovative scaffolds for pharmaceutical research, highlighting their potential in accessing new chemical spaces B. Chalyk, A. Isakov, Maryna V. Butko, Kateryna V. Hrebeniuk, Olena V. Savych, O. V. Kucher, K. Gavrilenko, Tetiana V. Druzhenko, Vladimir S. Yarmolchuk, S. Zozulya, Pavel K. Mykhailiuk, 2017.
Bifunctional Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for selective derivatization on azetidine and cyclobutane rings. This compound provides a convenient entry point to novel compounds, demonstrating the relevance of such structures in exploring complementary chemical spaces to traditional piperidine systems M. Meyers, I. Muizebelt, J. van Wiltenburg, David L. Brown, A. Thorarensen, 2009.
Safety and Hazards
Propiedades
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-10(7-14)8-4-9(5-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRHAKDBMSOFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2773704.png)
![5-ethyl-2,7,8,9-tetrahydro-3H-cyclopenta[e][1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B2773705.png)

![2-[(4-Chloroanilino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2773708.png)

![N-(4-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2773713.png)
![N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2773714.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2773715.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2773718.png)
